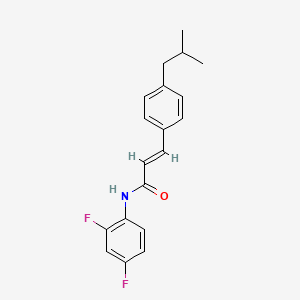

![molecular formula C17H17NO2 B2395569 2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide CAS No. 616214-85-8](/img/structure/B2395569.png)

2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Naphthofurans are a class of organic compounds that contain a naphthalene ring fused to a furan ring. They are known for their wide range of biological and pharmacological activities .

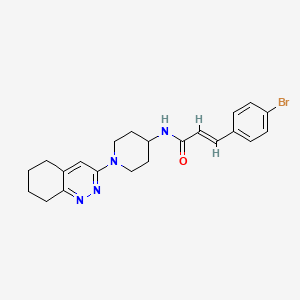

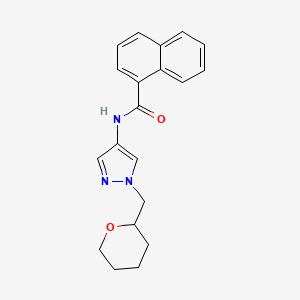

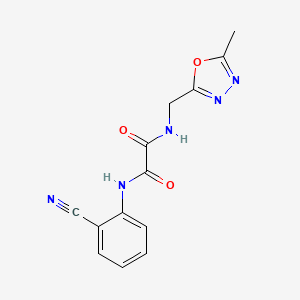

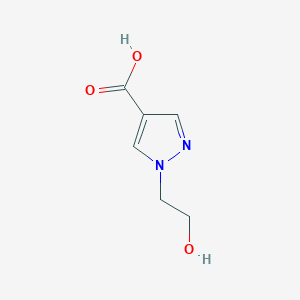

Molecular Structure Analysis

The molecular structure of naphthofurans consists of a naphthalene ring fused to a furan ring. The exact structure would depend on the specific substituents attached to the rings .Chemical Reactions Analysis

Naphthofurans can undergo a variety of chemical reactions. For example, naphtho[2,1-b]furan-2-carbohydrazide can react with chalcones to produce various compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of naphthofurans can vary depending on their specific structure. For example, 2-{naphtho[2,1-b]furan-1-yl}acetic acid has a molecular weight of 226.23, a melting point of 171-172°C, and is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide has shown promising antibacterial and antifungal properties. Research indicates that derivatives of naphtho[2,1-b]furan exhibit potent activity against various Gram-positive and Gram-negative bacteria, as well as fungi . This makes the compound a potential candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Anticancer Properties

The compound has been studied for its anticancer properties. Naphtho[2,1-b]furan derivatives have demonstrated significant cytotoxic effects against various cancer cell lines . These effects are attributed to the compound’s ability to induce apoptosis and inhibit cell proliferation, making it a valuable candidate for cancer research and potential therapeutic development.

Fluorescent Labeling in Biochemical Studies

2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide can be used as a fluorescent label in biochemical studies. Its fluorescent properties allow it to be attached to biomolecules, such as proteins and peptides, facilitating the study of molecular interactions and conformational changes . This application is particularly useful in the fields of molecular biology and biochemistry for tracking and analyzing biological processes.

Pharmacological Activity Screening

The compound has been utilized in pharmacological activity screening to identify potential therapeutic agents. Its diverse biological activities, including anti-inflammatory and analgesic effects, make it a valuable tool for screening and developing new drugs . Researchers can use this compound to explore its effects on various biological targets and pathways.

Synthesis of Heterocyclic Compounds

2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide serves as a precursor in the synthesis of various heterocyclic compounds. These heterocycles are of significant interest due to their wide range of biological activities and applications in medicinal chemistry . The compound’s structure allows for modifications that can lead to the development of new molecules with enhanced properties.

Environmental Monitoring and Detection

The compound’s fluorescent properties also make it suitable for environmental monitoring and detection applications. It can be used to develop sensors for detecting pollutants and hazardous substances in the environment . This application is crucial for ensuring environmental safety and compliance with regulatory standards.

These applications highlight the versatility and potential of 2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Synthesis, Reactions and Biological Evaluation of Some New Naphtho[2,1-b]furan Derivatives A naphtho[2,1-b]furan as a new fluorescent label Synthesis and pharmacological activities of 1-(1-naphtho[2,1-b]furan-2

Wirkmechanismus

Target of Action

Similar compounds based on the naphtho[1,2-b]benzofuran polycycle have been tested as protein tyrosine phosphatase 1b (ptp1b) inhibitors .

Mode of Action

It’s known that the naphtho[1,2-b]benzofuran derivatives are synthesized based on the photochemical reaction of 2,3-disubstituted benzofurans . This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .

Biochemical Pathways

Compounds containing similar dibenzo[b,d]furan fragments have been shown to inhibit tumor necrosis factor (tnf-α) production and can be employed as antiallergic agents .

Pharmacokinetics

One of the related compounds was reported to display good metabolic stability and low inhibition of cyp450 enzymes , which are crucial for drug metabolism and bioavailability.

Result of Action

Similar compounds based on the naphtho[1,2-b]benzofuran polycycle have shown remarkable anticancer and antimicrobial activity .

Safety and Hazards

The safety and hazards of naphthofurans would depend on their specific structure. For example, 2-{naphtho[2,1-b]furan-1-yl}acetic acid is classified as a warning hazard according to GHS07. It may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

2-benzo[e][1]benzofuran-1-yl-N-propylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-2-9-18-16(19)10-13-11-20-15-8-7-12-5-3-4-6-14(12)17(13)15/h3-8,11H,2,9-10H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKWPLXSYNRPFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1=COC2=C1C3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2395486.png)

![N-[4-[Methyl-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2395490.png)

![N-(3-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2395497.png)

![N-(2-chlorobenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2395499.png)

![Propyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B2395509.png)